molecular formula C12H12N2OS2 B2611821 1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920250-24-4

1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2611821
CAS No.: 920250-24-4
M. Wt: 264.36
InChI Key: NJWXOCUFKPNRCH-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic compound that contains both thiophene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves the condensation of a thiophene derivative with a cyclopentapyrimidine precursor. One common method is the Paal-Knorr synthesis, which allows the generation of thiophenes by condensation of a 1,4-dicarbonyl compound in the presence of a sulfur source such as phosphorus pentasulfide or Lawesson’s reagent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Paal-Knorr synthesis for large-scale production. This would include the use of efficient sulfurizing agents and reaction conditions that maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene or pyrimidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes or receptors, leading to its bioactive effects. The compound may also interact with cellular pathways involved in inflammation, apoptosis, or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is unique due to its combination of thiophene and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-sulfanylidene-1-(thiophen-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c15-12-13-11(16)9-4-1-5-10(9)14(12)7-8-3-2-6-17-8/h2-3,6H,1,4-5,7H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWXOCUFKPNRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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